2-methylene-6,7,8,9-tetrahydro-2H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
This compound is a fused heterocyclic system comprising a benzo ring, thieno[2,3-d]thiazole, and pyrimidin-5-one core. The methylene group at position 2 introduces steric and electronic effects, influencing reactivity and biological interactions. Its synthesis involves refluxing ethyl 2-amino-substituted thiophene derivatives (e.g., 2b–f) with 2-bromothiazole in ethanol under acidic conditions (HCl), yielding precipitates within 15 minutes . Recrystallization from ethanol ensures purity, with structural confirmation via NMR and IR spectroscopy .
Properties
IUPAC Name |
13-methylidene-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-7-6-15-12(16)10-8-4-2-3-5-9(8)18-11(10)14-13(15)17-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIIYKUNBOLFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methylene-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Scientific Research Applications
2-methylene-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidin-5-ones vs. Triazolo[4,5-a]pyrimidin-5-ones
- Target Compound: Features a thiazolo[3,2-a]pyrimidine fused to a benzo-thieno system. The methylene group enhances electrophilicity at position 2.
- Triazolo Analogs (e.g., Gomha, 2009): Replace the thiazolo ring with a 1,2,4-triazolo[4,5-a]pyrimidine. Synthesized via hydrazonoyl halides and triethylamine, these compounds exhibit distinct electronic profiles due to the triazole’s electron-rich nitrogen atoms .
- Key Differences :
- Bioactivity : Triazolo derivatives often target enzymes like tyrosinase or kinases, whereas thiazolo analogs may prioritize antimicrobial or anti-inflammatory pathways.
- Synthetic Routes : Thiazolo systems require bromothiazole coupling, while triazolo derivatives rely on cyclocondensation with hydrazines .
Pyrimidin-5-one vs. Pyrimidin-4-one Cores
- Target Compound : Pyrimidin-5-one (lactam at position 5) stabilizes hydrogen bonding in biological systems.
- Pyrimidin-4-one Derivatives (e.g., ): Synthesized via aldehyde cyclocondensation or γ-butyrolactam reactions.
- Structural Impact : Pyrimidin-4-ones exhibit planar conformations favorable for intercalation in DNA-binding applications, whereas 5-one derivatives may prefer enzyme active sites .
Thiazolo[4,5-d]pyrimidin-2(3H)-one vs. Thiazolo[3,2-a]pyrimidin-5(3H)-one
- Target Compound : Thiazolo[3,2-a] fusion prioritizes steric accessibility at the methylene group.
- Thiazolo[4,5-d] Derivatives (): Feature thiazole fused at positions 4 and 5 of the pyrimidine. Substituents like 5-amino () enhance hydrogen-bond donor capacity, contrasting with the methylene’s hydrophobicity .
- Applications : Microwave-assisted synthesis () improves yields for thiazolo[4,5-d] systems, suggesting scalability advantages over traditional reflux methods .
Research Findings and Implications
Biological Activity
The compound 2-methylene-6,7,8,9-tetrahydro-2H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 236.35 g/mol. The structure features a thieno-thiazolo-pyrimidine framework which is known for conferring various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : Preliminary studies suggest that derivatives of thiazolo-pyrimidines can inhibit viral replication. For instance, compounds with similar structures have shown efficacy against HIV and other viruses due to their ability to interfere with viral enzymes .
- Anti-inflammatory Effects : Compounds within this chemical class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, certain derivatives have shown IC50 values in the range of 19.45 to 42.1 µM against COX-1 and COX-2 enzymes .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines. It has been reported that certain thiazolo-pyrimidine derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds to establish a clearer understanding of their mechanisms:
Case Study 1: Antiviral Efficacy
A study assessing the antiviral properties of thiazolo-pyrimidine derivatives found that one derivative exhibited an EC50 value of 3.98 µM against HIV-1 with a high therapeutic index (CC50/EC50 > 105) . This suggests that the compound may be a promising candidate for further development as an antiviral agent.
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, derivatives were tested for their inhibitory effects on COX enzymes. The results indicated that some compounds significantly reduced the production of prostaglandin E2 (PGE2), with IC50 values ranging from 23.8 to 42.1 µM . This positions these compounds as potential therapeutic agents for inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | EC50 = 3.98 µM against HIV-1 | |
| Anti-inflammatory | IC50 = 19.45 - 42.1 µM (COX inhibition) | |
| Cytotoxicity | Selective cytotoxicity in cancer cells |
Table 2: Comparative IC50 Values for Thiazolo-Pyrimidine Derivatives
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | COX-1 | 19.45 ± 0.07 |
| Compound B | COX-2 | 23.8 ± 0.20 |
| Compound C | HIV-1 | 3.98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
